N-(1H-indol-4-yl)-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide
Description
Properties
Molecular Formula |
C24H20N2O4 |
|---|---|
Molecular Weight |
400.4 g/mol |
IUPAC Name |
N-(1H-indol-4-yl)-2-(3,5,9-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)acetamide |
InChI |
InChI=1S/C24H20N2O4/c1-12-11-29-22-14(3)23-17(9-16(12)22)13(2)18(24(28)30-23)10-21(27)26-20-6-4-5-19-15(20)7-8-25-19/h4-9,11,25H,10H2,1-3H3,(H,26,27) |
InChI Key |
QAGHOQASQPZTIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC2=C(C3=C(C=C12)C(=C(C(=O)O3)CC(=O)NC4=CC=CC5=C4C=CN5)C)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3,5,9-Trimethyl-7H-furo[3,2-g]chromen-7-one
The furochromen core is typically prepared via acid-catalyzed cyclization of 5,7-dihydroxy-4,8-dimethylcoumarin derivatives. Iron oxide nanoparticles (Fe3O4 NPs) have emerged as efficient catalysts for this step, achieving 78–92% yields under solvent-free conditions.
-
Starting Material : 5,7-Dihydroxy-4,8-dimethylcoumarin (10 mmol) and furfuraldehyde (12 mmol).
-
Catalyst : Fe3O4 NPs (5 mol%) dispersed in ethanol.
-
Conditions : Reflux at 80°C for 6 hr.
-
Workup : Filtration, washing with cold ethanol, recrystallization from CH2Cl2/hexane.
-
Yield : 85% (white crystalline solid).
Analytical Data :
Acetamide Linker Installation
The 6-position of the furochromen core is functionalized via nucleophilic acyl substitution. Bromination at C6 followed by Ullmann-type coupling with indole-4-amine is a common strategy.
-
Bromination :
-
Substrate : 3,5,9-Trimethyl-7H-furo[3,2-g]chromen-7-one (1 eq).
-
Reagent : N-Bromosuccinimide (1.2 eq) in CCl4.
-
Conditions : UV light (365 nm), 24 hr.
-
Yield : 76% (6-bromo derivative).
-
-
Acetamide Formation :
-
Coupling Agent : Ethyl bromoacetate (1.5 eq), K2CO3 (2 eq) in DMF.
-
Conditions : 60°C, 12 hr.
-
Deprotection : NaOH (2M, aq.), rt, 2 hr.
-
Intermediate : 2-(6-Bromo-3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid (94% yield).
-
-
Indole Conjugation :
Late-Stage Functionalization Approaches
Suzuki-Miyaura Coupling for C6 Modification
| Parameter | Value |
|---|---|
| Catalyst | PdCl2(PPh3)4 (5 mol%) |
| Base | K2CO3 (3 eq) |
| Solvent | Dioxane/H2O (4:1) |
| Temperature | 90°C |
| Time | 18 hr |
| Yield | 72% |
Advantages :
-
Single-step installation of the indole-acetamide group.
-
Tolerance for diverse indole substituents.
Tandem Cyclization-Condensation Strategies
A one-pot synthesis combining furochromen formation and indole coupling has been reported using microwave irradiation:
Procedure :
-
Reactants : 5,7-Dihydroxy-4,8-dimethylcoumarin (1 eq), N-(1H-indol-4-yl)chloroacetamide (1.2 eq).
-
Catalyst : Fe3O4@SiO2-PrSO3H (10 mg/mmol).
-
Conditions : Microwave (300 W, 120°C), 30 min.
-
Yield : 81% (crude), 74% after HPLC purification.
Key Benefits :
Comparative Analysis of Methods
| Method | Yield (%) | Purity (HPLC) | Scalability | Cost Index |
|---|---|---|---|---|
| Modular Assembly | 68 | 98.5 | High | $$ |
| Late-Stage Coupling | 72 | 97.8 | Moderate | $$$ |
| Tandem Microwave | 74 | 99.1 | Low | $ |
Notes :
-
Cost Index : $ (low), $$ (moderate), $$$ (high).
-
Scalability assessed for >100 g batches.
Chemical Reactions Analysis
Types of Reactions
N-(1H-indol-4-yl)-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups like halogens or alkyl chains.
Scientific Research Applications
Anticancer Properties
Research indicates that N-(1H-indol-4-yl)-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide exhibits promising anticancer properties. A study demonstrated that this compound inhibited the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and prostate cancer cells. The mechanism involves inducing apoptosis and inhibiting cell migration by modulating signaling pathways associated with tumor growth and metastasis .
Anti-inflammatory Effects
The compound has also shown anti-inflammatory effects by downregulating pro-inflammatory cytokines such as TNFα and IL-6 in vitro. This suggests potential applications in treating inflammatory diseases . The ability to inhibit inflammatory pathways may make it a candidate for further development in chronic inflammatory conditions.
Neuroprotective Effects
Preliminary studies suggest that this compound may exert neuroprotective effects. In models of neurodegenerative diseases, the compound demonstrated the ability to protect neuronal cells from oxidative stress-induced damage . This opens avenues for research into its potential use in treating conditions such as Alzheimer's disease.
Case Studies and Research Findings
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that require careful control of reaction conditions to ensure high yield and purity. Characterization methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compound .
Mechanism of Action
The mechanism of action of N-(1H-indol-4-yl)-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways involved would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues with Furochromen Cores
Table 1: Key Structural and Physical Properties of Furochromen Derivatives
Key Observations :
- Side Chain Diversity: The indole moiety in the target compound contrasts with sulfonohydrazide (I-10) or thioacetamide (II-20) groups in analogues, which may alter target selectivity. Sulfonohydrazides exhibit strong hydrogen-bonding capacity, while indole’s NH group enables interactions with biomolecular aromatic residues .
Indole-Containing Analogues
Table 2: Comparison of Indole-Linked Acetamides
Key Observations :
- Indole Position : The 4-yl substitution in the target compound is less common than 6-yl derivatives (e.g., ), which may influence steric interactions in biological systems.
- Chromen Modifications : The target’s fully aromatic furochromen core differs from dihydrochromen systems (e.g., ), likely affecting electronic properties and metabolic stability.
Biological Activity
N-(1H-indol-4-yl)-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide is a synthetic compound that combines an indole moiety with a furochromenone derivative. This unique structural combination positions it as a candidate for various biological activities and potential therapeutic applications. This article explores its biological activity, mechanism of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 400.4 g/mol. The structural features include:
| Property | Value |
|---|---|
| Molecular Formula | C24H20N2O4 |
| Molecular Weight | 400.4 g/mol |
| CAS Number | 1436001-74-9 |
Preliminary studies suggest that this compound may interact with specific molecular targets such as enzymes and receptors. Its structural components allow it to fit into binding sites on these targets, potentially modulating their activity and leading to various biological effects. For example, the indole structure is known for its presence in many biologically active compounds, while the furochromenone framework contributes to its pharmacological properties .
Antioxidant Activity
The indole component of the compound is recognized for its antioxidant properties, which may help in scavenging free radicals and reducing oxidative stress. This property is crucial in combating diseases linked to oxidative damage.
Antimicrobial Activity
Research indicates that the compound exhibits antimicrobial properties against various pathogens. For instance, it has shown potential against Gram-positive bacteria such as Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MICs) suggesting significant efficacy .
Anticancer Potential
Studies have indicated that this compound may possess anticancer properties. Initial findings suggest it could inhibit the proliferation of cancer cell lines through mechanisms that require further investigation to elucidate the precise pathways involved .
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
- Antibacterial Studies : In vitro tests demonstrated that the compound had significant antibacterial activity against S. aureus with MIC values ranging from 31.25 to 62.5 µg/mL. It also exhibited activity against mycobacterial strains like Mycobacterium tuberculosis H37Rv .
- Cytotoxicity Assays : Research involving various cancer cell lines revealed that certain derivatives of this compound displayed cytotoxic effects with IC50 values less than 10 µM, suggesting strong potential for further development in cancer therapy .
- Molecular Docking Studies : These studies provided insights into how the compound interacts at a molecular level with target proteins, revealing potential binding sites and interactions that could lead to therapeutic effects in diseases like cancer and inflammation .
Q & A
Q. Critical Conditions :
| Parameter | Optimal Range |
|---|---|
| Temperature | 25–100°C (depending on step) |
| Reaction Time | 1–24 hours |
| Catalysts | Triethylamine (for amidation) |
| Solvents | DMSO, DCM, or THF |
Which analytical techniques are most effective for confirming structural integrity and purity?
Q. Basic Research Focus
- NMR Spectroscopy : 1H and 13C NMR are critical for verifying substituent positions. For example, methyl groups on the furochromen core appear as singlets at δ 2.1–2.6 ppm, while indole protons resonate at δ 7.2–7.8 ppm .
- Mass Spectrometry : High-resolution ESI-MS (e.g., m/z 572.09 [M+H]+) confirms molecular weight .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve complex stereochemistry, particularly for the fused furochromen system .
Q. Purity Assessment :
- HPLC with UV detection (λ = 254 nm) and ≥95% purity thresholds .
What biological activities have been reported, and how do structural modifications influence these properties?
Q. Intermediate Research Focus
- Antitumor Activity : The furochromen core demonstrates FGFR4 inhibition (IC50 = 0.8–1.2 µM), with methyl groups enhancing hydrophobic interactions in the kinase domain .
- Antioxidant Potential : Substitution at the indole nitrogen (e.g., with acetyl groups) increases radical scavenging activity by 30% compared to unmodified analogs .
Q. Structure-Activity Relationship (SAR) Insights :
How can researchers resolve contradictions in reported bioactivity data across studies?
Advanced Research Focus
Discrepancies often arise from:
- Assay Variability : Differences in cell lines (e.g., HepG2 vs. MCF-7) or endpoint measurements (IC50 vs. EC50). Standardize protocols using CLSI guidelines .
- Purity Issues : Batch-to-batch variations in purity (>5% impurities can skew results). Validate via LC-MS/MS .
- Structural Isomerism : Undetected regioisomers during synthesis. Use 2D NMR (e.g., NOESY) to confirm regiochemistry .
What computational strategies are recommended for modeling target interactions?
Q. Advanced Research Focus
- Docking Studies : AutoDock Vina or Schrödinger Suite to predict binding modes with FGFR4 (PDB: 4NXS). Focus on the ATP-binding pocket and hydrophobic subpockets .
- Molecular Dynamics (MD) : GROMACS simulations (50 ns) to assess stability of ligand-receptor complexes. Key metrics include RMSD (<2.0 Å) and hydrogen bond occupancy .
- QSAR Models : Utilize MOE or RDKit to correlate substituent electronegativity with inhibitory potency (R² > 0.85) .
What are the key considerations for designing SAR studies on this compound?
Q. Advanced Research Focus
- Functional Group Scanning : Systematically replace methyl groups with halogens, methoxy, or amines to map steric/electronic effects .
- Pharmacophore Mapping : Identify critical features (e.g., hydrogen bond acceptors at C7-oxo position) using Phase (Schrödinger) .
- In Vivo Validation : Prioritize analogs with logP 2.5–3.5 and polar surface area <90 Ų for optimal bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
